molecular formula C9H7ClFNOS B13161560 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B13161560
M. Wt: 231.67 g/mol
InChI Key: CIRHULLFEMAUEK-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that features a benzothiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chloro-fluoro ketone under acidic conditions to form the benzothiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted benzothiazepines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; in solvents such as dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazepines, and various substituted derivatives.

Scientific Research Applications

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazepine and benzodiazepine derivatives.

Properties

Molecular Formula

C9H7ClFNOS

Molecular Weight

231.67 g/mol

IUPAC Name

7-chloro-8-fluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H7ClFNOS/c10-5-3-7-8(4-6(5)11)14-2-1-9(13)12-7/h3-4H,1-2H2,(H,12,13)

InChI Key

CIRHULLFEMAUEK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=C(C=C2NC1=O)Cl)F

Origin of Product

United States

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